2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
Overview
Description
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a synthetic compound with the molecular formula C26H21FO7 and a molecular weight of 464.45 g/mol . This compound is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of fluorine and benzoyl groups. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose typically involves the following steps:
Starting Material: The synthesis begins with arabinofuranose, which is selectively protected with benzoyl groups at the 1, 3, and 5 positions.
Purification: The final product is purified through recrystallization or chromatography to achieve high purity (>98%).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the fluorination and protection reactions.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl protecting groups can be removed through hydrolysis using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of arabinofuranose can be obtained.
Deprotected Sugar: Hydrolysis yields the deprotected form of arabinofuranose.
Scientific Research Applications
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of antiviral and anticancer agents.
Material Science: The compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is primarily related to its role as an intermediate in chemical reactions. The fluorine atom and benzoyl groups influence the reactivity and selectivity of the compound in various synthetic pathways . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-arabinofuranose: Similar structure but lacks the benzoyl protecting groups.
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Similar structure but differs in the sugar configuration.
Uniqueness
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is unique due to the combination of fluorine and benzoyl groups, which provide specific reactivity and stability characteristics. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-UXGLMHHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195315 | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97614-43-2 | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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